molecular formula C14H28N2O4S B1599938 Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate CAS No. 84592-35-8

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

Cat. No. B1599938
CAS RN: 84592-35-8
M. Wt: 320.45 g/mol
InChI Key: MOWYOPQOADUFLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds involving tert-butyl groups often involves complex reactions. For instance, tert-butyl groups have been attached to large proteins or complexes for NMR studies . In another study, the synthesis of thioketals involved 1,2,4,5-tetrakis (tert-butylthio)benzene as the starting material .


Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups can be analyzed using techniques like NMR spectroscopy. The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .


Chemical Reactions Analysis

The chemical reactions involving tert-butyl groups can be complex. For instance, tert-butyl groups have been attached to single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with tert-butyl groups can be influenced by the nature of the tert-butyl groups. For example, the insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .

Scientific Research Applications

1. Lu3+ PVC-Membrane Sensor

  • Application Summary : Di-tert-butyl-1-(tert-butyl thio)-1,2-hydrazine dicarboxylate (DBHC) is used as a sensing material in the creation of a Lu(III) PVC membrane sensor .
  • Methods of Application : The DBHC plays the role of a suitable ionophore in the creation of this sensor .
  • Results : The sensor shows a Nernstian behavior over a wide concentration range (1.0 × 10−6-1.0 × 10−2 M) with a slope of 20.2 ± 0.4 mV per decade and a detection limit of 5.8 × 10−7 M . It has a very short response time (~5 s) and can be used in the pH range of 2.9-8.8 .

2. Electronic Communication Between Redox Units

  • Application Summary : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
  • Methods of Application : The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV .
  • Results : The TTF-t-Bu-TAP shows two reversible oxidation waves at 0.70 V and 1.03 V, suggesting that two TTF units are simultaneously oxidized to their radical cation and dication species, respectively .

3. NMR Spectroscopy Probe

  • Application Summary : The tert-butyl group is used as a probe for NMR spectroscopy .
  • Methods of Application : The tert-butyl groups are attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .
  • Results : The tert-butyl resonances of the tagged proteins were generally sharp and intense .

Future Directions

The future directions for research involving compounds with tert-butyl groups could include further exploration of their synthesis, analysis, and applications. For instance, the use of tert-butyl groups in NMR studies of macromolecular complexes could be further explored .

properties

IUPAC Name

tert-butyl N-tert-butylsulfanyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4S/c1-12(2,3)19-10(17)15-16(21-14(7,8)9)11(18)20-13(4,5)6/h1-9H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWYOPQOADUFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407755
Record name Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl 1-(tert-butylthio)-1,2-hydrazinedicarboxylate

CAS RN

84592-35-8
Record name Di-tert-butyl 1-(tert-butylsulfanyl)hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Far, C Gouyette, O Melnyk - Tetrahedron, 2005 - Elsevier
The synthesis and use of a novel phosphoramidite derivatized by a bis[2-(tert-butyldisulfanyl)ethoxycarbonylamino]acetyl moiety for the synthesis of oligodeoxynucleotides modified at …
Number of citations: 15 www.sciencedirect.com
S Pérez-Rentero, S Grijalvo, R Ferreira, R Eritja - Molecules, 2012 - mdpi.com
Oligonucleotides carrying thiol groups are useful intermediates for a remarkable number of applications involving nucleic acids. In this study, DNA oligonucleotides carrying tert-…
Number of citations: 12 www.mdpi.com
D Gottschling, H Seliger, G Tarrasón… - Bioconjugate …, 1998 - ACS Publications
The preparation and properties of oligodeoxynucleotides containing mercaptoethyl groups at position N-4 of cytosine are described. The resulting thiol-oligodeoxynucleotides were …
Number of citations: 43 pubs.acs.org
Z Kupihár, G Ferenc, VL Petrovicz, VR Fáy, L Kovács… - Pharmaceutics, 2023 - mdpi.com
Oligonucleotide conjugates are versatile scaffolds that can be applied in DNA-based screening platforms and ligand display or as therapeutics. Several different chemical approaches …
Number of citations: 6 www.mdpi.com

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